Hpk1-IN-21: A Technical Guide to its Mechanism of Action in T-Cells
Hpk1-IN-21: A Technical Guide to its Mechanism of Action in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell function. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of Hpk1-IN-21, a potent HPK1 inhibitor, in T-lymphocytes. We will delve into the core signaling pathways, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the molecular interactions and experimental workflows.
The Role of HPK1 in T-Cell Signaling: A Negative Feedback Loop
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated to orchestrate an immune response. HPK1 plays a crucial role in dampening this signal to prevent over-activation and maintain immune homeostasis. The key steps involving HPK1 are:
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Recruitment and Activation: Following TCR stimulation, HPK1 is recruited to the immunological synapse, a specialized junction between the T-cell and the antigen-presenting cell. Here, it becomes activated through a series of phosphorylation events.
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SLP-76 Phosphorylation: Activated HPK1 phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at a specific serine residue, Serine 376 (S376).[1][2][3]
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Recruitment of 14-3-3 Protein: The phosphorylation of SLP-76 at S376 creates a binding site for the 14-3-3 family of proteins. The subsequent binding of 14-3-3 to pSLP-76 (S376) leads to the dissociation of SLP-76 from the signaling complex.[1]
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Signal Attenuation: The removal of SLP-76 from the active signaling complex disrupts the downstream signaling cascade, leading to the attenuation of key pathways, including the Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK) pathways. This ultimately results in reduced T-cell activation, proliferation, and cytokine production.
Hpk1-IN-21: Mechanism of Action
Hpk1-IN-21 is a potent and selective small molecule inhibitor of HPK1. Its mechanism of action is centered on blocking the kinase activity of HPK1, thereby preventing the negative feedback loop it initiates in T-cells. By inhibiting HPK1, Hpk1-IN-21 effectively "releases the brakes" on T-cell activation.
The direct consequence of HPK1 inhibition by Hpk1-IN-21 is the prevention of SLP-76 phosphorylation at Ser376. This has several downstream effects that enhance T-cell function:
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Sustained Signaling: Without the phosphorylation of SLP-76, it remains part of the active signaling complex, leading to sustained activation of downstream pathways like PLCγ1 and ERK.
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Enhanced Cytokine Production: The augmented signaling results in increased production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for an effective anti-tumor response.
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Increased T-Cell Proliferation: By promoting the signaling pathways that drive cell cycle progression, Hpk1-IN-21 enhances the proliferation of T-cells.
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Boosted Cytotoxicity: The overall heightened state of activation leads to an increase in the cytotoxic potential of CD8+ T-cells, enabling them to more effectively kill target cancer cells.
Below is a diagram illustrating the HPK1 signaling pathway and the point of intervention for Hpk1-IN-21.
Caption: HPK1 signaling pathway and inhibition by Hpk1-IN-21.
Quantitative Data
The potency and efficacy of Hpk1-IN-21 and other relevant HPK1 inhibitors have been quantified in various in vitro assays. The following tables summarize key quantitative data.
Table 1: Inhibitor Potency
| Compound | Target | Assay Type | Value | Reference |
| Hpk1-IN-21 | HPK1 | Ki | 0.8 nM | [4][5][6][7] |
| Compound from Toure, M. et al. (2023) | HPK1 | IC50 | 0.2 nM | [8] |
| AZ3246 | HPK1 | IC50 | < 3 nM | [5] |
| HPK1-IN-7 | HPK1 | IC50 | 2.6 nM | [5] |
| BGB-15025 | HPK1 | IC50 | 6 nM | [5] |
Table 2: Cellular Activity of HPK1 Inhibitors
| Compound | Cell Type | Assay | Endpoint | Value (EC50/IC50) | Reference |
| Hpk1-IN-21 | Human pan T-cells | ELISA | IL-2 Production | 1.56 µM | [4] |
| Compound from Toure, M. et al. (2023) | Jurkat | pSLP76 (S376) | Inhibition | 3 nM | [8] |
| Compound from Toure, M. et al. (2023) | Primary T-cell | IL-2 Production | Potentiation | 1.5 nM | [8] |
| AZ3246 | T-cells | IL-2 Secretion | Potentiation | 90 nM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Hpk1-IN-21.
Western Blot for SLP-76 Phosphorylation in Jurkat Cells
This protocol is designed to assess the phosphorylation status of SLP-76 at Serine 376 in response to T-cell activation and treatment with an HPK1 inhibitor.
Materials:
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Jurkat T-cells
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RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
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Anti-CD3/CD28 antibodies (for stimulation)
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Hpk1-IN-21 or other inhibitors
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-pSLP-76 (S376), anti-total SLP-76, anti-β-actin (loading control)
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HRP-conjugated secondary antibody
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ECL substrate and imaging system
Procedure:
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Cell Culture and Treatment: Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL. Pre-treat cells with desired concentrations of Hpk1-IN-21 or vehicle control for 1-2 hours.
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Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for the desired time (e.g., 15-30 minutes).
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Cell Lysis: Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
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Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
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SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-pSLP-76) overnight at 4°C.
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Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total SLP-76 and a loading control like β-actin to ensure equal protein loading.
T-Cell Proliferation Assay using CFSE
This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.[9][10][11][12]
Materials:
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Primary human T-cells or a T-cell line
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Cell culture medium
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CFSE staining solution
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Stimulating agents (e.g., anti-CD3/CD28 beads or antibodies)
-
Hpk1-IN-21 or other inhibitors
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FACS buffer (PBS with 2% FBS)
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Flow cytometer
Procedure:
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Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a cultured T-cell line.
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CFSE Staining: Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
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Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete medium and incubate for 5 minutes on ice.
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Washing: Wash the cells 2-3 times with complete medium to remove unbound CFSE.
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Cell Culture and Treatment: Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate. Add the desired concentrations of Hpk1-IN-21 and stimulating agents.
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Incubation: Culture the cells for 3-5 days to allow for proliferation.
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Flow Cytometry Analysis: Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer. The CFSE fluorescence is typically detected in the FITC channel.
-
Data Analysis: Analyze the CFSE histograms. Each successive peak of lower fluorescence intensity represents a round of cell division.
Cytokine Production Assay (ELISA)
This protocol describes the quantification of IL-2 and IFN-γ secreted by T-cells into the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15][16]
Materials:
-
T-cell culture supernatants (from the proliferation assay or a separate experiment)
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ELISA kit for human IL-2 or IFN-γ (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
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Wash buffer
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Assay diluent
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Stop solution
-
Microplate reader
Procedure:
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Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
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Washing and Blocking: Wash the plate with wash buffer and block with assay diluent for 1-2 hours at room temperature.
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Sample and Standard Incubation: Wash the plate again and add the T-cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.
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Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
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Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30-60 minutes at room temperature.
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Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark for 15-30 minutes until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
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Measurement: Read the absorbance at 450 nm using a microplate reader.
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Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
T-Cell Mediated Cytotoxicity Assay (xCELLigence)
This real-time, impedance-based assay measures the ability of cytotoxic T-lymphocytes (CTLs) to kill target tumor cells.[17][18][19][20][21]
Materials:
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Target tumor cell line (e.g., a cancer cell line expressing a relevant antigen)
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Effector T-cells (e.g., antigen-specific CD8+ T-cells)
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xCELLigence RTCA instrument and E-Plates
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Cell culture medium
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Hpk1-IN-21 or other inhibitors
Procedure:
-
Target Cell Seeding: Add culture medium to the wells of an E-Plate and measure the background impedance. Seed the target tumor cells into the E-plate and monitor their adherence and proliferation in real-time.
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Effector Cell Addition: Once the target cells have formed a stable monolayer, add the effector T-cells at various effector-to-target (E:T) ratios. Also, add the desired concentrations of Hpk1-IN-21.
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Real-Time Monitoring: Place the E-plate back into the xCELLigence instrument and monitor the impedance (represented as Cell Index) in real-time for 24-72 hours.
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Data Analysis: The killing of target cells by the effector T-cells will cause a decrease in the Cell Index. The rate and extent of this decrease are used to quantify the cytotoxic activity. The software can calculate parameters such as the percentage of cytolysis and the time to 50% killing (KT50).
Experimental and Logical Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating an HPK1 inhibitor and a logical diagram of the expected outcomes.
References
- 1. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HPK1-IN-21|CAS |DC Chemicals [dcchemicals.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. HPK1-IN-21 Datasheet DC Chemicals [dcchemicals.com]
- 8. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bu.edu [bu.edu]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. weldonbiotech.com [weldonbiotech.com]
- 15. Human IFN gamma Uncoated ELISA Kit (ESS0002) - Invitrogen [thermofisher.com]
- 16. bioworlde.com [bioworlde.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. izasascientific.com [izasascientific.com]
- 20. scribd.com [scribd.com]
- 21. In vitro immunotherapy potency assays using real-time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
